molecular formula C25H24N2O5S B2460071 1-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenyl]-N-(3-methylbutyl)cyclobutanecarboxamide CAS No. 1251580-06-9

1-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenyl]-N-(3-methylbutyl)cyclobutanecarboxamide

Cat. No. B2460071
M. Wt: 464.54
InChI Key: LKTAJTHGLNTULV-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as skeletal, structural, or space-filling models.



Synthesis Analysis

This involves understanding the methods and reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, the products formed, and the rate of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Synthesis and Anticancer Evaluation

1,4‐Naphthoquinones are used as building blocks for synthesizing pharmaceutically active agents, including derivatives with a phenylaminosulfanyl moiety. These compounds have shown potent cytotoxic activity against human cancer cell lines such as A549, HeLa, and MCF‐7, displaying low toxicity in normal human kidney HEK293 cells. The mechanism includes apoptosis induction and cell cycle arrest at the G1 phase, mediated by the upregulation of caspase-3 and caspase-7 proteins and gene expression levels of caspases-3 and -7, suggesting their potential as cancer therapy agents (Ravichandiran et al., 2019).

Antibacterial and Antifungal Activities

Sulfonamide compounds have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds with a sulfonamide moiety have shown interesting antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, with some compounds displaying activity superior to reference drugs. This highlights the therapeutic potential of sulfonamide derivatives in treating microbial infections (Ghorab et al., 2017).

Safety And Hazards

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Future Directions

This could involve potential applications of the compound, areas for further research, or new synthesis methods.


I hope this general guide is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

N-(4-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-18-24(26-25(32-18)19-9-13-21(30-2)14-10-19)17-27(20-11-15-22(31-3)16-12-20)33(28,29)23-7-5-4-6-8-23/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTAJTHGLNTULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide

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